
(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide is a complex organic compound with a unique structure that combines a naphthyl group, a thiazolyl group, and a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and thiazolyl intermediates, which are then coupled with the trifluoromethoxyphenylamine under specific reaction conditions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethoxyphenyl group but differs in the overall structure and functional groups.
4-(Trifluoromethyl)aniline: Contains the trifluoromethoxyphenyl group but lacks the naphthyl and thiazolyl groups.
Uniqueness
(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its distinct structure allows for diverse applications and interactions that are not observed in similar compounds .
Propiedades
IUPAC Name |
4-naphthalen-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS.BrH/c21-20(22,23)26-17-9-7-16(8-10-17)24-19-25-18(12-27-19)15-6-5-13-3-1-2-4-14(13)11-15;/h1-12H,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHISZOWQPZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2686814.png)

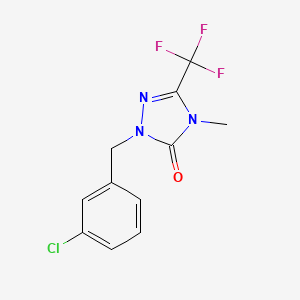
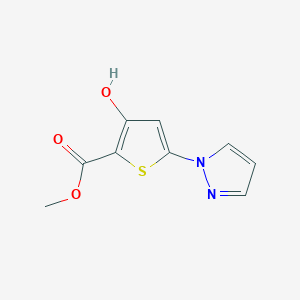
![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)
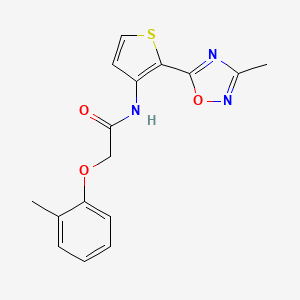

![3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine](/img/structure/B2686826.png)

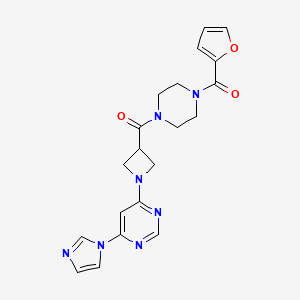
![Methyl (E)-4-[[1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2686829.png)
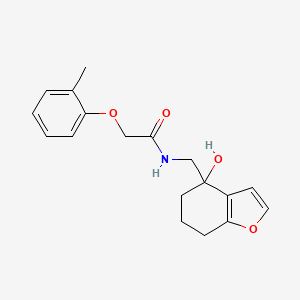
![N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2686836.png)
